molecular formula C15H13Cl2NO2 B5715565 N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide

Cat. No.: B5715565
M. Wt: 310.2 g/mol
InChI Key: RQHGICLITUWLCI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with chlorine and methyl groups, and an acetamide group linked to another chlorinated phenyl ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 3-chlorophenol.

    Formation of the Ether Linkage: 3-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3-chlorophenoxy)acetyl chloride.

    Amide Formation: The resulting 2-(3-chlorophenoxy)acetyl chloride is then reacted with 3-chloro-4-methylaniline in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 3-chloro-4-methylaniline and 3-chlorophenol are handled in industrial reactors.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Oxidized products may include quinones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields 3-chloro-4-methylaniline and 3-chlorophenoxyacetic acid.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, potentially inhibiting or activating certain processes.

    Binding: The presence of chlorine and methyl groups may enhance binding affinity to target molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(3-chlorophenoxy)acetamide
  • N-(4-methylphenyl)-2-(3-chlorophenoxy)acetamide
  • N-(3-chloro-4-methylphenyl)-2-phenoxyacetamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide is unique due to the specific substitution pattern on its phenyl rings, which can influence its reactivity and biological activity. The combination of chlorine and methyl groups provides distinct chemical properties compared to other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-chlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-10-5-6-12(8-14(10)17)18-15(19)9-20-13-4-2-3-11(16)7-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGICLITUWLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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